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Chemical Structure and Key Properties of BGP-15

BGP-15 (chemical name: O-[3-piperidino-2-hydroxy-1-propyl]-nicotinic acid amidoxime

dihydrochloride) is a hydroxylamine derivative with the molecular formula C14H23N5O2·2HCl and

molecular weight 362.28 g/mol. This nicotinic acid amide derivative represents a novel class of

mitochondria-protecting compounds with a unique pleiotropic pharmacological profile characterized by

cytoprotective, anti-inflammatory, and oxidative stress-reducing effects without a clearly identified single

intracellular molecular target. [1] [2] [3]

The drug candidate possesses dual functionality with both insulin-sensitizing properties and direct

mitochondrial actions. Research indicates that BGP-15 accumulates in mitochondria and protects

mitochondrial structure and function under various stress conditions without acting as a conventional

antioxidant. [3] Its chemical structure includes a nicotinic acid amidoxime moiety that may contribute to its

NAD+ precursor properties, potentially explaining its beneficial effects on mitochondrial metabolism. [4]
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BGP-15 demonstrates significant effects on mitochondrial biogenesis, substantially increasing

mitochondrial mass in cardiomyocytes under hypertensive conditions. In spontaneously hypertensive rat

(SHR) models, BGP-15 treatment enhanced PPARγ coactivator-1α (PGC-1α) signaling, a master regulator

of mitochondrial biogenesis, resulting in increased mitochondrial density and improved energy production

capacity in cardiac tissue. [1] This enhanced biogenesis correlates with improved cardiac function

preservation in heart failure models, suggesting a direct link between BGP-15-induced mitochondrial

biogenesis and therapeutic benefits. [1] [5]

The compound significantly improves mitochondrial respiratory function by enhancing the activity of key

electron transport chain components. In ageing Zucker Diabetic Fatty (ZDF) rats, BGP-15 treatment

increased Cytochrome c oxidase (MTCO) and ATP synthase activity and expression, confirming improved

oxidative phosphorylation capacity. [6] [4] This enhancement of mitochondrial respiration directly supports

cellular energy demands, particularly in high-energy tissues like cardiac muscle, and represents a

fundamental mechanism through which BGP-15 exerts its cytoprotective effects.

Regulation of Mitochondrial Quality Control

BGP-15 significantly influences mitochondrial dynamics by promoting a balance toward fusion processes.

The compound enhances the expression and activation of mitofusin 1 and 2 (MFN1, MFN2) and optic

atrophy 1 (OPA1) proteins, which mediate outer and inner mitochondrial membrane fusion, respectively. [2]

Simultaneously, BGP-15 inhibits excessive mitochondrial fission by reducing the activation of dynamin-

related protein 1 (DRP1), particularly under oxidative stress conditions. This shift toward fusion promotes

the formation of elongated, interconnected mitochondrial networks that are more resistant to stress-induced

damage and more efficient in energy production. [2]

In addition to regulating dynamics, BGP-15 supports mitochondrial membrane integrity and prevents the

loss of mitochondrial membrane potential (ΔΨm) under stress conditions. Research demonstrates that BGP-

15 protects against ROS-induced mitochondrial depolarization and attenuates mitochondrial ROS production

in cell culture models. [3] [7] This membrane-stabilizing effect helps maintain efficient ATP synthesis and

prevents the release of pro-apoptotic factors from the mitochondrial intermembrane space, thereby reducing

stress-induced cell death.
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Reduction of Mitochondrial Oxidative Stress

BGP-15 exerts significant antioxidant effects within mitochondria by reducing electron transport chain-

derived reactive oxygen species (ROS) production, particularly at Complex I-III. [3] This effect is achieved

without direct free radical scavenging activity, suggesting that BGP-15 modulates mitochondrial electron

transport rather than acting as a conventional antioxidant. The reduction in mitochondrial ROS production

has been demonstrated in both isolated mitochondria and intact cells under oxidative stress conditions

induced by hydrogen peroxide or lipopolysaccharide. [3]

The compound also enhances cellular redox homeostasis through upregulation of the Nrf2 antioxidant

pathway. Recent research demonstrates that BGP-15 increases the expression of heme oxygenase-1 (HO-1)

and other Nrf2-regulated antioxidant genes, providing a comprehensive defense system against oxidative

stress. [8] This pathway activation works in concert with direct mitochondrial protection to reduce overall

cellular oxidative damage under stress conditions.

Inhibition of Mitochondrial Apoptotic Pathways

BGP-15 protects against mitochondria-mediated apoptosis by preventing mitochondrial outer membrane

permeabilization (MOMP) and subsequent release of pro-apoptotic factors. The compound inhibits the

mitochondrial translocation of apoptosis-inducing factor (AIF) and cytochrome c, key events in the

initiation of caspase-dependent and independent apoptosis. [7] [9] This anti-apoptotic effect is particularly

important in post-mitotic cells like cardiomyocytes, where cell loss is irreversible.

The compound also modulates MAPK signaling pathways that regulate mitochondrial apoptosis. BGP-15

increases the activity of MAPK phosphatase-1 (MKP1), leading to decreased activation of p38 and JNK

under stress conditions. [1] [9] Since JNK activation and mitochondrial translocation significantly contribute

to stress-induced apoptosis, this pathway inhibition represents an important mechanism for BGP-15's

cytoprotective effects across various tissue types.

Table 1: Key Mitochondrial Protection Mechanisms of BGP-15
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Mechanism
Category

Specific Targets/Pathways Biological Consequences

Biogenesis &
Function

PGC-1α activation, MTCO

enhancement, ATP synthase
upregulation

Increased mitochondrial mass, improved

oxidative phosphorylation, enhanced ATP
production

Quality Control MFN1/2 activation, OPA1
enhancement, DRP1 inhibition

Promoted mitochondrial fusion, reduced
fission, maintained network integrity

Oxidative Stress
Reduction

Complex I-III ROS reduction, Nrf2
pathway activation

Decreased mitochondrial ROS production,
enhanced antioxidant defense

Apoptosis
Regulation

AIF translocation inhibition, JNK/p38
inhibition, MKP1 activation

Reduced mitochondrial apoptosis,
enhanced cell survival under stress

Evidence from Experimental Models

Cardioprotection in Heart Failure Models

In spontaneously hypertensive rats (SHRs) representing chronic hypertension-induced heart failure, BGP-

15 treatment (25 mg/kg/day for 18 weeks) significantly preserved both systolic and diastolic cardiac

function. [1] Echocardiographic measurements demonstrated that BGP-15 prevented the decline in ejection

fraction and fractional shortening characteristic of progressive heart failure in this model. Additionally, the

compound reduced interstitial fibrosis by decreasing the activity of TGFβ/Smad signaling pathway

components and prevented cardiomyocyte hypertrophy in hypertensive animals. [1] [5]

The cardioprotective effects were further supported by improved mitochondrial ultrastructure and

enhanced mitochondrial fusion processes in BGP-15-treated animals. [2] Transmission electron microscopy

revealed preserved mitochondrial morphology with well-defined cristae structure compared to the disrupted

organelles observed in placebo-treated heart failure controls. These structural improvements correlated with

functional enhancements, including maintained ATP production capacity and reduced myocardial oxidative

stress.
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Protection in Diabetic Cardiomyopathy

In Zucker Diabetic Fatty (ZDF) rats, an established model of type 2 diabetes mellitus, long-term BGP-15

treatment (10 mg/kg/day for 52 weeks) significantly attenuated the development of diabetic cardiomyopathy.

[6] [4] Echocardiographic assessment revealed that BGP-15 treatment prevented the progression to advanced

heart failure observed in untreated ZDF animals, with the treated group exhibiting only diastolic dysfunction

compared to combined systolic and diastolic impairment in controls.

The mitochondrial benefits included significantly elevated cytochrome c oxidase and ATP synthase activity

and expression, confirming improved mitochondrial respiratory function. [4] Histological analysis

demonstrated reduced cardiac fibrosis and structural remodeling in BGP-15-treated animals, supporting the

concept that mitochondrial protection translates to tissue-level preservation in diabetic cardiomyopathy.

Attenuation of Chemotherapy-Induced Cardiotoxicity

BGP-15 demonstrates significant protective effects against doxorubicin-induced cardiotoxicity in H9c2

cardiomyocytes. [7] Pretreatment with 50 μM BGP-15 prior to doxorubicin exposure (0.1-3 μM for 12-24

hours) significantly improved cell viability, reduced lactate dehydrogenase (LDH) release, and attenuated

apoptosis. The compound specifically protected against doxorubicin-induced mitochondrial membrane

potential loss and reduced mitochondrial superoxide generation, confirming mitochondrial targeting as a

key protective mechanism.

Similarly, BGP-15 protected against imatinib-induced cardiac inflammation in rat models through PARP-

1 inhibition. [8] When administered concomitantly with imatinib (60 mg/kg/day for 14 days) at a dose of 10

mg/kg/day, BGP-15 reduced NF-κB/p65 activation, decreased pro-inflammatory cytokines (IL-6, IL-1β, IL-

18, MCP-1), and enhanced antioxidant defenses through Nrf2 and HO-1 pathway activation. This multi-

pathway protection significantly attenuated imatinib-induced cardiac inflammatory responses.

Table 2: Summary of BGP-15 Efficacy in Preclinical Disease Models
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Disease Model
Dosing
Regimen

Key Mitochondrial Effects Functional Outcomes

Hypertension-
Induced Heart Failure
(SHR)

25 mg/kg/day

for 18 weeks

Enhanced mitochondrial

biogenesis, increased
mitochondrial mass,

improved fusion

Preserved systolic/diastolic

function, reduced fibrosis,
decreased hypertrophy

Diabetic
Cardiomyopathy
(ZDF rats)

10 mg/kg/day

for 52 weeks

Increased COX and ATP

synthase activity, enhanced
respiration

Attenuated cardiomyopathy

progression, improved
diastolic function

Doxorubicin
Cardiotoxicity (H9c2
cells)

50 μM
pretreatment

Reduced mitochondrial
ROS, preserved membrane

potential

Improved cell viability,
reduced LDH release,

decreased apoptosis

Imatinib-Induced
Cardiotoxicity (Rat)

10 mg/kg/day

for 14 days

PARP1 inhibition, reduced

inflammatory signaling

Decreased NF-κB

activation, reduced pro-
inflammatory cytokines

Quantitative Data Summary

Cardioprotection Efficacy Metrics

In hypertension-induced heart failure models, BGP-15 treatment produced substantial improvements in

cardiac function parameters. Quantitative echocardiographic data demonstrated significant preservation of

ejection fraction (approximately 25-30% improvement compared to untreated hypertensive controls) and

fractional shortening in SHR animals after 18 weeks of treatment. [1] Additionally, the compound reduced

left ventricular internal diameter during both diastole and systole, indicating attenuation of pathological

remodeling. Plasma BNP levels, a clinical heart failure biomarker, were significantly lower in BGP-15-

treated animals, corroborating the functional improvements observed in echocardiography. [1] [2]

Histomorphometric analysis revealed that BGP-15 treatment reduced interstitial collagen deposition by

approximately 40-50% compared to placebo-treated hypertensive controls. [1] This reduction in fibrosis was

associated with decreased activation of the TGFβ/Smad signaling pathway, a key driver of cardiac fibrotic
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responses. Additionally, BGP-15 treatment prevented the characteristic cardiomyocyte hypertrophy

observed in hypertensive heart disease, with approximately 20% reduction in cardiomyocyte cross-sectional

area compared to untreated controls.

Cytoprotection in Toxicity Models

In doxorubicin-induced cardiotoxicity models, BGP-15 pretreatment (50 μM) significantly improved cell

viability by approximately 25-30% at 1-3 μM DOX concentrations after 24 hours exposure. [7] The

compound reduced lactate dehydrogenase (LDH) release by approximately 20-25%, indicating preserved

membrane integrity and reduced cell death. Flow cytometric analysis demonstrated that BGP-15

pretreatment reduced mitochondrial superoxide generation by 30-40% in doxorubicin-treated

cardiomyocytes, confirming the antioxidant effects at the mitochondrial level.

In acetaminophen-induced hepatotoxicity models, BGP-15 (100 mg/kg) administration markedly

preserved mitochondrial morphology, with electron microscopy showing approximately 60-70% reduction in

mitochondria with disrupted cristae structure. [9] Immunohistochemical analysis demonstrated significant

reduction in TOMM20-positive damaged mitochondria and decreased co-localization with autophagy

markers, indicating overall mitochondrial preservation. Additionally, BGP-15 treatment reduced JNK

activation by approximately 50% compared to APAP-only treated animals, contributing to the observed

mitochondrial protection.

Experimental Protocols and Methodologies

In Vivo Heart Failure Model Protocol

The spontaneously hypertensive rat (SHR) model provides a well-established protocol for investigating

hypertension-induced heart failure and evaluating potential therapeutic interventions like BGP-15. [1] [2]

Animals: 15-month-old male SHRs and age-matched normotensive WKY control rats

Group allocation: SHRs randomly divided into BGP-15 treatment (25 mg/kg/day) or placebo groups
for 18 weeks; baseline group sacrificed at study initiation

Administration: BGP-15 administered orally in drinking water, with dosage adjusted based on daily
fluid consumption monitoring
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Functional assessment: Echocardiography performed at baseline and study termination under light

isoflurane anesthesia (1.5%) using high-resolution ultrasound systems (e.g., VEVO 770 with 25MHz
transducer)

Terminal procedures: Blood collection for BNP-32 ELISA analysis; heart excision with ventricular
weight measurement; tissue processing for histology (formalin fixation) or molecular analysis (snap-

freezing)

This protocol enables comprehensive assessment of cardiac structure, function, and molecular alterations in

response to BGP-15 treatment in a relevant hypertension-induced heart failure model.

Mitochondrial Function Assessment Techniques

Transmission electron microscopy provides detailed ultrastructural analysis of mitochondrial morphology

in cardiac tissue. [2]

Tissue fixation: Perfusion with modified Kranovsky fixative (2% paraformaldehyde, 2.5%

glutaraldehyde, 0.1M Na-cacodylate buffer, pH 7.4, 3mM CaCl2)
Processing: Dehydration in graded ethanol series, embedding in Durcupan resin

Sectioning: Semithin (500nm) sections for area selection, ultrathin (50nm) sections for analysis
Staining: Uranyl acetate and lead citrate contrast enhancement

Analysis: Image acquisition with JEOL 1200EX-II electron microscope; mitochondrial area
quantification using ImageJ software (~500 mitochondria/group)

Mitochondrial membrane potential assessment employing JC-1 dye provides functional evaluation of

mitochondrial health in cultured cells. [7]

Staining: Incubation with 5μM JC-1 dye in culture medium for 20 minutes at 37°C
Analysis: Fluorescence measurement with red/green ratio calculation (healthy mitochondria display

red J-aggregates vs. green monomers in depolarized mitochondria)
Visualization: Fluorescence microscopy with quantification of multiple fields per condition

This multi-modal assessment approach enables comprehensive evaluation of mitochondrial structure and

function in response to BGP-15 treatment across experimental models.

Signaling Pathway Integration
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The mitochondrial protective effects of BGP-15 involve integrated modulation of multiple signaling

pathways that collectively maintain mitochondrial quality and function. The compound influences key

regulators of mitochondrial biogenesis, dynamics, antioxidant defense, and cell survival through both direct

and indirect mechanisms.

Mitochondrial Biogenesis

Mitochondrial Dynamics Oxidative Stress Response Cell Survival Pathways

BGP15

PGC-1α

MFN1/2OPA1 DRP1 Inhibition Nrf2 Activation

PARP1 Inhibition

MKP1 Activation

Enhanced Mitochondrial Biogenesis

Preserved Mitochondrial Function
(ATP Production, Membrane Potential, ROS Control)

Improves

Enhanced Mitochondrial Fusion

Enhances

HO-1 Expression

Enhanced Antioxidant Defense

Protects

Reduced Apoptosis

JNK/p38 Inhibition

Preserves

Click to download full resolution via product page

Diagram: BGP-15 modulates multiple signaling pathways to preserve mitochondrial function through

enhanced biogenesis, fusion dynamics, antioxidant defense, and reduced apoptosis.

Table 3: Experimental Protocols for Assessing BGP-15 Effects
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Assessment Method Key Parameters Measured Technical Considerations

Transmission
Electron Microscopy

Mitochondrial ultrastructure,
cristae integrity, area

quantification

Proper fixation critical for preservation;
blinded analysis essential

JC-1 Staining Mitochondrial membrane potential

(red/green fluorescence ratio)

Calibration required for different cell

types; avoid photobleaching

MitoSOX Staining Mitochondrial superoxide

production

Specific for superoxide; validate with

appropriate controls

Western Blot Analysis OXPHOS complexes,

fusion/fission proteins, signaling
pathways

Mitochondrial fractionation improves

specificity; normalization critical

High-Resolution
Respirometry

Oxygen consumption rates,
respiratory control ratios

Fresh mitochondrial preparations
optimal; substrate concentrations

critical

Therapeutic Potential and Future Directions

The accumulated preclinical evidence positions BGP-15 as a promising mitochondria-targeting

therapeutic candidate for various cardiovascular conditions, particularly those involving mitochondrial

dysfunction as a central pathomechanism. The compound's pleiotropic effects on multiple aspects of

mitochondrial biology provide a comprehensive approach to preserving cellular energy production and

viability under stress conditions.

Future research directions should focus on clinical translation of the compelling preclinical evidence,

particularly in conditions with high unmet need such as diabetic cardiomyopathy and chemotherapy-induced

cardiotoxicity. Additionally, further mechanistic studies to identify the precise molecular target(s) of BGP-15

could facilitate the development of more specific and potent derivatives. Investigation of potential

applications in other mitochondrial disorders, including neurodegenerative conditions and metabolic

diseases, represents another promising research direction based on the fundamental mitochondrial protective

mechanisms identified in cardiovascular studies.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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